

4-Bromo-2-fluoro-3-methylaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-methylaniline

Cat. No.: B1374408

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An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-3-methylaniline is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline core, provides multiple reactive sites for the construction of complex molecules. This trifunctional nature makes it a significant intermediate in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the substituents influences the molecule's electronic properties and reactivity, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive overview of **4-Bromo-2-fluoro-3-methylaniline**, including its chemical properties, a plausible synthetic route, characterization methods, and safety considerations.

Physicochemical Properties

The fundamental properties of **4-Bromo-2-fluoro-3-methylaniline** are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.

Property	Value	Source
CAS Number	1540204-53-2	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₇ BrFN	[1] [3]
Molecular Weight	204.04 g/mol	[1]
IUPAC Name	4-bromo-2-fluoro-3-methylaniline	[1]
SMILES	<chem>CC1=C(C=CC(=C1F)N)Br</chem>	[1]
InChIKey	LVCXMVREXQEAFX-UHFFFAOYSA-N	[1]

Synthesis and Mechanism

While specific literature detailing the synthesis of **4-Bromo-2-fluoro-3-methylaniline** (CAS 1540204-53-2) is not readily available, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The proposed synthesis starts from the commercially available precursor, 2-fluoro-3-methylaniline.

Proposed Synthetic Protocol: Regioselective Bromination

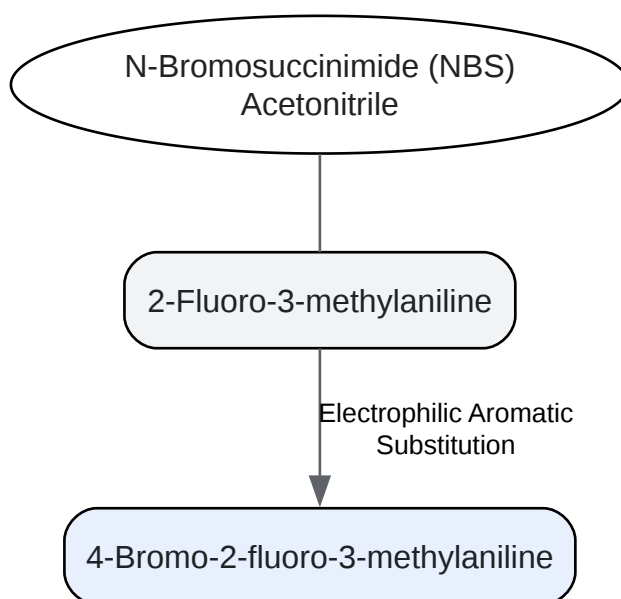
The key transformation is the regioselective bromination of 2-fluoro-3-methylaniline. The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is a powerful activating group and is *ortho*-, *para*-directing. The fluorine atom is a deactivating group but is also *ortho*-, *para*-directing. The methyl group is a weakly activating group and is *ortho*-, *para*-directing.

In this case, the position *para* to the strongly activating amino group is the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, direct bromination of 2-fluoro-3-methylaniline is expected to yield the desired 4-bromo product with high selectivity.

Step-by-Step Protocol:

- **Dissolution:** Dissolve 2-fluoro-3-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane at room temperature.
- **Brominating Agent:** Slowly add a solution of a mild brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents), to the reaction mixture. The use of NBS is preferred as it provides a controlled source of electrophilic bromine and minimizes over-bromination.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **4-Bromo-2-fluoro-3-methylaniline**.

The regioselectivity of this reaction is governed by the powerful directing effect of the amino group, making the C4 position the most favorable for electrophilic substitution.



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Caption: Proposed synthesis of **4-Bromo-2-fluoro-3-methylaniline**.

Spectroscopic Characterization

The structural elucidation of **4-Bromo-2-fluoro-3-methylaniline** would be confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methyl protons will likely appear as a singlet in the upfield region.
 - ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula $\text{C}_7\text{H}_7\text{BrFN}$. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$), C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations in the fingerprint region.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific, large-scale applications of **4-Bromo-2-fluoro-3-methylaniline** are not widely documented in publicly available literature, its structure suggests significant potential in several areas:

- Pharmaceutical Synthesis: As a substituted aniline, it can be a precursor for the synthesis of a wide range of biologically active molecules. The bromine atom can be utilized in cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or converted into other functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. A search of patent databases indicates that this compound is cited in patents, suggesting its use in proprietary drug discovery programs.^{[1][5]}

- **Agrochemicals:** Similar structures are often found in herbicides and fungicides. The unique combination of substituents may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
- **Materials Science:** The electronic properties imparted by the fluorine and bromine atoms make this compound a potential building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling

4-Bromo-2-fluoro-3-methylaniline is classified as harmful and requires careful handling in a laboratory setting.^[1]

- **Hazard Statements:**
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.^[1]
- **Precautionary Measures:**
 - Work in a well-ventilated area or a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-fluoro-3-methylaniline is a specialized chemical intermediate with significant potential for the synthesis of complex organic molecules. Its distinct substitution pattern offers multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. While detailed public information on this specific compound is limited, its synthesis and reactivity can be reliably predicted from established chemical principles. Proper handling and adherence to safety protocols are essential when working with this compound.

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